molecular formula C18H13ClF3N3O2 B1663848 Bay 41-4109 less active enantiomer

Bay 41-4109 less active enantiomer

Cat. No.: B1663848
M. Wt: 395.8 g/mol
InChI Key: FVNJBPMQWSIGJK-OAHLLOKOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bayer 41-4109 less active enantiomer involves several steps, including the preparation of intermediates and the final enantiomeric separation. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for enantiomers often involve chiral resolution or asymmetric synthesis techniques .

Industrial Production Methods: Industrial production of Bayer 41-4109 less active enantiomer would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to maintain consistency and efficacy .

Chemical Reactions Analysis

Types of Reactions: Bayer 41-4109 less active enantiomer undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound .

Scientific Research Applications

Bayer 41-4109 less active enantiomer has several scientific research applications, including:

    Chemistry: Used as a reference compound in studies involving enantiomeric separation and chiral resolution.

    Biology: Investigated for its interactions with biological molecules and its potential effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications, particularly in the context of HBV inhibition.

    Industry: Utilized in the development of antiviral agents and other pharmaceutical products.

Mechanism of Action

Comparison with Similar Compounds

    Bayer 41-4109: The more active enantiomer of Bayer 41-4109 less active enantiomer, known for its potent HBV inhibition.

    HBV/HDV-IN-2: Another inhibitor targeting HBV.

    FNC-TP: A compound with antiviral properties.

    Tuvirumab: An antiviral agent used in HBV research.

Uniqueness: Bayer 41-4109 less active enantiomer is unique due to its specific enantiomeric form, which exhibits reduced activity compared to its more active counterpart. This distinction allows researchers to study the effects of enantiomeric differences on biological activity and therapeutic potential .

Properties

IUPAC Name

methyl (4S)-4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoropyridin-2-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N3O2/c1-8-14(18(26)27-2)15(11-4-3-9(20)5-12(11)19)25-17(24-8)16-13(22)6-10(21)7-23-16/h3-7,15H,1-2H3,(H,24,25)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNJBPMQWSIGJK-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@H](N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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